N-(4-Hydroxybutyl)maleimide
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Overview
Description
N-(4-Hydroxybutyl)maleimide is a chemical compound that belongs to the class of maleimides. Maleimides are characterized by the presence of a maleic acid imide group, which is a five-membered ring containing nitrogen and oxygen atoms. This compound is specifically substituted with a hydroxybutyl group at the nitrogen atom, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of N-(4-Hydroxybutyl)maleimide is the thiol group in proteins and peptides. The maleimide group in the compound is electrophilic and can react with the nucleophilic thiol group, forming a covalent bond. In the context of antimicrobial activity, the membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .
Biochemical Pathways
N-substituted maleimides, such as this compound, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This disruption can inhibit the growth and survival of microorganisms, contributing to the compound’s antimicrobial activity .
Pharmacokinetics
. These properties could also potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the growth and survival of microorganisms. It achieves this by disrupting the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This leads to strong antifungal effects and structure-dependent antibacterial activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the chemical reactivity and lipophilicity of N-substituted maleimides can influence their antibacterial activity . .
Biochemical Analysis
Cellular Effects
In the context of bladder cancer, N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN), a compound related to N-(4-Hydroxybutyl)maleimide, has been used to induce bladder cancer in mice . BBN-induced tumors in mice recapitulate the histology of human bladder cancer and were characterized with an overexpression of markers typical for basal-like cancer subtype in addition to a high mutational burden .
Molecular Mechanism
The mechanism of action of this compound involves the reaction of the maleimide group with thiol groups in proteins and peptides . The maleimide group is electrophilic and can react with the nucleophilic thiol group, forming a covalent bond . This reaction is specific to thiol groups and does not react with other amino acid residues.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented. Related compounds such as BBN have been used to induce bladder cancer in mice, with the inflammatory response gradually induced in the first 2 weeks of administration . The inflammatory response was progressively silenced in the following weeks of the treatment, until the progression of the primary carcinoma .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Related compounds such as BBN have been used to induce bladder cancer in mice . The dosage and duration of BBN administration can influence the development and progression of bladder cancer .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. Related compounds such as BBN have been used to induce bladder cancer in mice . The metabolism of BBN and its effects on bladder cancer development and progression have been studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds such as BBN have been used to induce bladder cancer in mice . The distribution of BBN and its effects on bladder cancer development and progression have been studied .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. Related compounds such as BBN have been used to induce bladder cancer in mice . The localization of BBN and its effects on bladder cancer development and progression have been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Hydroxybutyl)maleimide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with 4-aminobutanol. The reaction typically proceeds as follows:
- Maleic anhydride is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
- 4-Aminobutanol is added to the solution, and the mixture is stirred at room temperature.
- The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
- The product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybutyl)maleimide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The maleimide ring can be reduced to form succinimide derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes or ketones.
Reduction: The major products are succinimide derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted maleimides.
Scientific Research Applications
N-(4-Hydroxybutyl)maleimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: It is employed in bioconjugation techniques to modify proteins and peptides for various biological studies.
Industry: It is used in the production of adhesives, coatings, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-Phenylmaleimide: Similar in structure but with a phenyl group instead of a hydroxybutyl group.
N-Methylmaleimide: Contains a methyl group instead of a hydroxybutyl group.
N-Ethylmaleimide: Contains an ethyl group instead of a hydroxybutyl group.
Uniqueness
N-(4-Hydroxybutyl)maleimide is unique due to the presence of the hydroxybutyl group, which imparts additional reactivity and functionality compared to other maleimide derivatives. This makes it particularly useful in applications requiring specific interactions, such as bioconjugation and polymer synthesis.
Properties
IUPAC Name |
1-(4-hydroxybutyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-5-9-7(11)3-4-8(9)12/h3-4,10H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJYOIVBSCPZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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